molecular formula C10H10FNO B1446830 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 406923-62-4

5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1446830
CAS RN: 406923-62-4
M. Wt: 179.19 g/mol
InChI Key: NZHAXFSIKFRAGV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, or 5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, is a compound that has recently been the subject of much scientific research due to its potential applications in a variety of fields. This compound has been studied for its ability to act as a catalyst in chemical synthesis, its use as a therapeutic agent, and its potential to be used as a drug target.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Fluorinated Heterocycles : A study by Wu et al. (2017) detailed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method facilitated the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones, demonstrating the compound's role in constructing complex molecular architectures Wu et al., 2017.

  • Transformation to Tetrahydroisoquinolines : Hargitai et al. (2018) reported a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to create 1-substituted 8-amino-tetrahydroisoquinolines. These compounds serve as potential building blocks for central nervous system drug candidates, highlighting the versatility of the chemical framework Hargitai et al., 2018.

Pharmaceutical Development and Biological Applications

  • Sigma-2 Receptor Imaging : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in tumors, using derivatives of dihydroisoquinoline for selective targeting. This research illustrates the potential of fluorinated isoquinolines in diagnostic imaging Tu et al., 2007.

  • PARP Inhibitors : Safrygin et al. (2021) designed novel inhibitors of poly(ADP-ribose) polymerase (PARP) based on the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold. These inhibitors exhibit favorable ADME characteristics for further preclinical development, showcasing the utility of this structural motif in medicinal chemistry Safrygin et al., 2021.

properties

IUPAC Name

5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHAXFSIKFRAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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